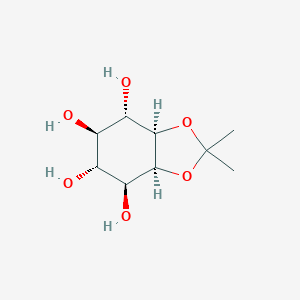

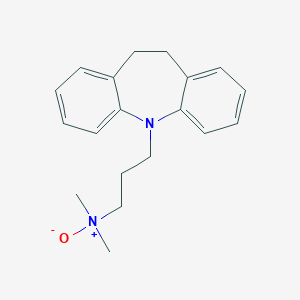

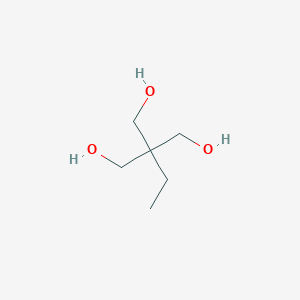

![molecular formula C11H9N3O B017338 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline CAS No. 144486-08-8](/img/structure/B17338.png)

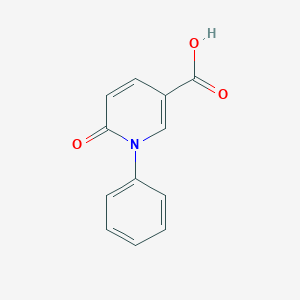

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, like 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline, involves the Weidenhagen reaction of quinoline-5,6-diamine with thiophene-2-carbaldehyde, followed by methylation in KOH-DMSO to yield isomeric 1-methyl and 3-methyl derivatives, with the 3-methyl derivative being predominant. This process showcases a method that could potentially be adapted for the synthesis of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline by introducing a hydroxy group at the appropriate position (Aleksandrov, El’chaninov, & Dedeneva, 2012).

Molecular Structure Analysis

The molecular structure of compounds within this family, such as the 1-Methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride monohydrate, shows a nearly planar configuration. This suggests that 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline likely also possesses a planar structure, facilitating specific electronic and intermolecular interactions critical for its chemical reactivity and potential biological activity (Kettmann et al., 2002).

Chemical Reactions and Properties

The reactivity of imidazo[4,5-f]quinoline compounds with electrophiles, such as methyl halides or methyl benzenesulfonate, can result in the formation of N-methylimidazoquinolinium salts. This reactivity pattern indicates that 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline might undergo similar electrophilic substitution reactions, contributing to its chemical versatility (Simonov, Khristich, & Poludnenko, 1967).

Physical Properties Analysis

While specific physical properties of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline are not directly available in the literature, analogous compounds demonstrate solubility in common organic solvents and stability under standard conditions. These properties are essential for practical applications in chemical syntheses and potential industrial processes.

Chemical Properties Analysis

The chemical properties of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be inferred from similar compounds. For instance, the introduction of a methyl group in the imidazoquinoline structure significantly affects its mutagenicity, which suggests that substitutions on the imidazoquinoline nucleus can drastically alter the chemical behavior of these compounds (Nagao et al., 1981).

Applications De Recherche Scientifique

Immune Response Modulation

Imiquimod, a derivative of the imidazoquinoline family, has been recognized for its ability to modulate immune responses without direct antiviral or antiproliferative activity in vitro. Its mechanism involves the localized induction of cytokines such as IFN-α, -β, and various interleukins, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. This property supports its use as a topical agent for treating various skin disorders including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. Despite being insoluble in water, imiquimod formulations have shown to be well-tolerated with mild-to-moderate side effects in clinical studies (Syed, 2001).

Biological Activities of Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids have garnered significant attention for their broad spectrum of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant properties. These compounds, isolated from natural sources or synthesized as analogs, have laid the groundwork for antimalarial and anticancer drug development, exemplified by quinine and camptothecin. Research spanning over 200 years has identified over 200 molecules from these classes exhibiting a diverse range of biological activities, demonstrating their potential as leads for novel drug discovery (Shang et al., 2018).

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline-4(3H)-ones and their derivatives represent a significant class of fused heterocycles found in over 200 naturally occurring alkaloids. The stability and versatility of the quinazolinone nucleus have encouraged the synthesis of novel compounds with potential medicinal properties, such as antibacterial activity against various pathogens. The challenges of solubility and bioavailability in the development of quinazoline-based drugs underscore the importance of ongoing research to overcome antibiotic resistance (Tiwary et al., 2016).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives have also found application as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This review highlights the effectiveness of quinoline-based compounds against metallic corrosion, offering insights into green corrosion inhibitors and the impact of corrosion inhibition on environmental sustainability (Verma et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

3-methyl-1H-imidazo[4,5-f]quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUQMXXXXPNYEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434136 |

Source

|

| Record name | 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline | |

CAS RN |

144486-08-8 |

Source

|

| Record name | 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.